molecular formula C13H13ClN4O3S B15006326 Benzamide, N-(5-carbamoylmethyl-3-methyl-4-oxo-2-thioxoimidazolidin-1-yl)-4-chloro-

Benzamide, N-(5-carbamoylmethyl-3-methyl-4-oxo-2-thioxoimidazolidin-1-yl)-4-chloro-

Cat. No.: B15006326
M. Wt: 340.79 g/mol
InChI Key: UAAOMVLVJWVDCJ-UHFFFAOYSA-N
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Description

N-[5-(CARBAMOYLMETHYL)-3-METHYL-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL]-4-CHLOROBENZAMIDE is a complex organic compound with a unique structure that includes a benzamide moiety and an imidazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(CARBAMOYLMETHYL)-3-METHYL-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL]-4-CHLOROBENZAMIDE typically involves multiple steps. One common method starts with the preparation of the imidazolidinone ring, followed by the introduction of the benzamide group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time. The goal is to achieve consistent quality and high efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

N-[5-(CARBAMOYLMETHYL)-3-METHYL-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL]-4-CHLOROBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

N-[5-(CARBAMOYLMETHYL)-3-METHYL-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL]-4-CHLOROBENZAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[5-(CARBAMOYLMETHYL)-3-METHYL-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL]-4-CHLOROBENZAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives and imidazolidinone-containing molecules. Examples include:

  • N-[5-(CARBAMOYLMETHYL)-3-METHYL-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL]-4-METHYLBENZAMIDE
  • N-[5-(CARBAMOYLMETHYL)-3-METHYL-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL]-4-FLUOROBENZAMIDE

Uniqueness

What sets N-[5-(CARBAMOYLMETHYL)-3-METHYL-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL]-4-CHLOROBENZAMIDE apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H13ClN4O3S

Molecular Weight

340.79 g/mol

IUPAC Name

N-[5-(2-amino-2-oxoethyl)-3-methyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-4-chlorobenzamide

InChI

InChI=1S/C13H13ClN4O3S/c1-17-12(21)9(6-10(15)19)18(13(17)22)16-11(20)7-2-4-8(14)5-3-7/h2-5,9H,6H2,1H3,(H2,15,19)(H,16,20)

InChI Key

UAAOMVLVJWVDCJ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(N(C1=S)NC(=O)C2=CC=C(C=C2)Cl)CC(=O)N

Origin of Product

United States

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